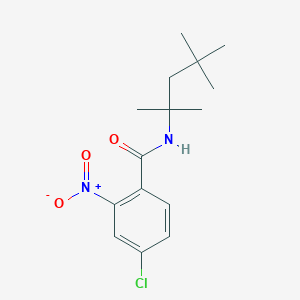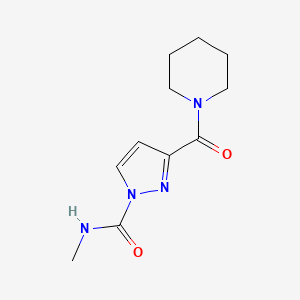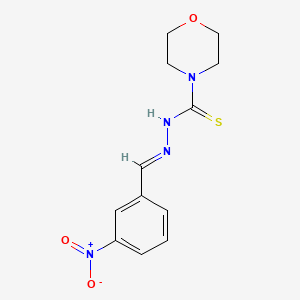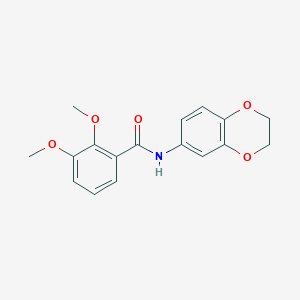
1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine, also known as 2-FBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications. In
作用機序
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This modulation results in the observed therapeutic effects of the compound.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, it has been found to decrease the levels of inflammatory cytokines, indicating its potential anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine in lab experiments is its high yield synthesis method. This allows for the production of large quantities of the compound for use in various experiments. Additionally, its potential therapeutic applications make it an attractive candidate for further research.
However, one limitation of using 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine in lab experiments is the lack of information regarding its safety and toxicity. Further studies are needed to determine the potential side effects of the compound.
将来の方向性
There are several future directions for the study of 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine. One direction is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to determine the safety and toxicity of the compound. This will allow for a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of medicine.
合成法
The synthesis of 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylpiperazine with benzoyl chloride, followed by the addition of hydrogen fluoride to the resulting compound. This produces 1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine in high yield.
科学的研究の応用
1-(2-fluorobenzoyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
(2-fluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYYVVSEDDXAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)


![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)


![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)